1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol is a phenylpropanoid compound characterized by its complex structure, which includes two methoxy groups and an allyl substituent. Its chemical formula is C21H26O6, with a molecular weight of approximately 374.4 g/mol. The compound is recognized for its solubility in various organic solvents such as chloroform, dichloromethane, and DMSO, making it versatile for laboratory applications .
The mechanism of action of myristicin is not fully understood. Some research suggests it may act as a weak inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine []. This potential inhibition could contribute to its psychoactive effects, although further studies are needed to confirm this mechanism.
The chemical reactivity of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol can be explored through various organic reactions typical of phenolic compounds. These include:
These reactions highlight the compound's potential for modification and synthesis of derivatives that may exhibit unique properties or biological activities.
Research indicates that 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol exhibits notable biological activities. It has been identified as having anti-staphylococcal activity, suggesting potential applications in antimicrobial therapies . Additionally, compounds with similar structures often show antioxidant properties and may influence various biological pathways due to their phenolic nature.
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol typically involves multi-step organic synthesis techniques. One common method includes:
For example, the compound has been isolated from the methanol extract of Quisqualis indica, indicating a natural source for its synthesis .
The applications of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol span various fields:
Interaction studies involving 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol typically focus on its effects on microbial growth and potential synergistic effects with other compounds. For instance:
Additionally, further research is needed to explore its interactions at the cellular level and its mechanisms of action within biological systems.
Several compounds share structural similarities with 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Myrislignan | C21H26O6 | Found in nutmeg; known for anti-inflammatory properties |
cis-Myrislignan | C21H26O6 | Isomeric form with potential differences in bioactivity |
1-(4-hydroxy-3-methoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol | C22H28O6 | Contains a hydroxy group that may enhance antioxidant activity |
These compounds are significant for comparative studies regarding their biological activities and potential therapeutic uses. The unique arrangement of functional groups in 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol may confer distinct properties that differentiate it from its analogs.
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol, a phenylpropanoid derivative with molecular formula C₂₂H₂₈O₆ and molecular weight 388.5 g/mol, requires careful selection of appropriate precursors and synthetic pathways [1]. This compound belongs to the phenylpropanoid family, which are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway [2].
The primary synthetic routes for this compound involve the coupling of dimethoxyphenyl and allyl-dimethoxyphenoxy moieties through phenylpropanol linkage. The general phenylpropanoid biosynthetic pathway typically begins with phenylalanine ammonia lyase converting phenylalanine to cinnamic acid, followed by cinnamate 4-hydroxylase catalyzing the introduction of a hydroxyl group at the para position of the phenyl ring to produce coumaric acid [3]. The carboxyl group of coumaric acid is then activated by formation of a thioester bond with coenzyme A, catalyzed by hydroxycinnamate coenzyme A ligase [3].
For synthetic approaches, 3,4-dimethoxybenzaldehyde serves as a key precursor for the dimethoxyphenyl portion of the molecule [4]. The allyl-substituted dimethoxyphenoxy component can be derived from eugenol derivatives or through allylation of dimethoxyphenol precursors [5]. The structural complexity requires multi-step synthetic sequences involving selective functional group transformations and coupling reactions [5].
Reaction condition optimization plays a crucial role in achieving sustainable synthesis by minimizing waste, reducing energy consumption, and improving product yield and selectivity [9]. For the synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol, several critical parameters must be optimized.
Temperature Control: Optimal reaction temperatures typically range from 35°C to 140°C depending on the specific synthetic step [10]. For alcohol oxidation reactions involving similar substrates, temperatures of 35°C under atmospheric pressure have proven effective [10]. Higher temperatures (80-120°C) may be required for substitution reactions involving phenoxy group formation [11]. The temperature optimization must balance reaction rate with selectivity to minimize side product formation [12].
Catalyst Selection: Heterogeneous catalysts offer advantages for green chemistry applications due to ease of recovery and reuse [13]. Iron-based single-atom catalysts have demonstrated exceptional efficiency for related aromatic alcohol transformations, achieving high yields under mild conditions [10]. Aluminum oxide-magnesia catalysts supported on iron oxide have shown effectiveness for phenoxy-propanol synthesis [8]. For sustainable synthesis, zeolites and clay-based catalysts provide environmentally friendly alternatives to traditional acidic or basic catalysts [13]. The choice of catalyst significantly impacts both reaction rate and selectivity, with proper optimization enabling catalyst loadings as low as 3.9 mol% while maintaining high conversion rates [10].
Solvent Systems: Traditional organic solvents present environmental challenges, making solvent selection critical for sustainable synthesis [9]. Hexafluoroisopropanol has emerged as an effective solvent for Friedel-Crafts reactions at room temperature, offering metal-free synthesis conditions [14]. Acetonitrile and N,N-dimethylformamide serve as preferred solvents for Williamson ether synthesis reactions, requiring reaction times of 1-8 hours at temperatures of 50-100°C [15]. Water-based systems provide environmentally benign alternatives, particularly when combined with appropriate phase-transfer catalysts [10].
For phenoxy-propanol synthesis, biphasic solvent systems comprising water and organic phases enable efficient product separation while minimizing environmental impact [7]. The optimization of solvent composition and ratio significantly affects reaction efficiency and product purity [9].
Pressure Considerations: Atmospheric pressure conditions are preferred for most synthetic steps, though elevated pressures (2-3 MPa) may be required for challenging substrates or specialized reaction conditions [10]. The use of standard atmospheric conditions reduces equipment complexity and energy requirements while maintaining high reaction efficiency.
Purification of phenylpropanoid compounds requires specialized chromatographic techniques due to their structural complexity and similar polarities [16]. Normal phase, reverse phase, and high pressure liquid chromatography techniques have been successfully employed for phenylpropanoid purification from crude extracts [16] [17].
Chromatographic Separation: High-speed counter-current chromatography offers significant advantages for phenylpropanoid purification, providing solid-free separation that eliminates irreversible sample absorption and denaturation [18]. Two-phase solvent systems such as chloroform-methanol-isopropanol-water have proven effective for phenylpropanoid separation [18]. For the target compound, solvent systems comprising chloroform-n-butanol-methanol-water (4:3:4:5, v/v) enable efficient separation with high recovery rates [19].
Centrifugal partition chromatography provides an alternative purification method that excludes interaction between solid stationary phases and target compounds [18]. This technique enables high sample loading capacity and total sample recovery, making it particularly suitable for preparative-scale purification [18]. The method can be easily converted between normal and reverse phase modes by altering solvent flow direction [18].
Recycling Reverse Phase High Performance Liquid Chromatography: This technique has proven particularly effective for purifying highly oxygenated phenylpropanoid glycosides from butanolic and water extracts [16] [17]. The recycling mode enables multiple passes through the column, improving resolution for closely eluting compounds while maintaining high purity levels [16].
Yield Optimization Strategies: Several techniques can be employed to maximize reaction yield, including catalyst optimization to enhance reaction rate and selectivity [20]. The systematic optimization of reaction conditions through design of experiments approaches enables identification of optimal parameter combinations [12]. For phenoxy-propanol synthesis, yields exceeding 90% have been achieved through proper optimization of temperature, residence time, and reagent stoichiometry [12].
Process intensification methods, including microwave-assisted synthesis and mechanochemical activation, can significantly improve reaction efficiency and yield [21]. These approaches often reduce reaction times while maintaining or improving product yields [21]. Solvent recycling and reuse strategies contribute to overall process efficiency while reducing environmental impact [9].
The formation of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol involves several key bond-forming mechanisms that require detailed understanding for optimization [22].
Williamson Ether Synthesis Mechanism: The primary ether linkage formation follows the classical Williamson ether synthesis mechanism, involving nucleophilic substitution of alkyl halides by alkoxide ions [22] [15]. This reaction proceeds through an SN2 mechanism with backside attack of the nucleophile on the electrophilic carbon bearing the leaving group [22]. The reaction requires good leaving groups, typically halides, and is most effective with primary alkyl substrates to avoid competing elimination reactions [22].
The mechanistic pathway involves several discrete steps: formation of the alkoxide nucleophile through deprotonation of the phenol, nucleophilic attack on the alkyl halide substrate, and displacement of the halide leaving group with concurrent carbon-oxygen bond formation [22]. The reaction occurs in a single concerted step, making it both efficient and predictable [15].
Phenoxy Radical Chemistry: Short-lived phenoxy radicals play crucial roles in phenylpropanoid synthesis mechanisms [23]. The formation of phenoxy radicals occurs through homolytic cleavage of oxygen-hydrogen bonds in phenols under the influence of various activating conditions [23]. These radicals exhibit π-radical character and belong to the aromatic radical class, making them important intermediates in multiple bond-forming processes [23].
The interaction of phenoxy radicals with metal compounds provides additional mechanistic pathways for bond formation [23]. These radical intermediates can participate in coupling reactions that generate carbon-carbon and carbon-oxygen bonds essential for complex phenylpropanoid assembly [23].
Allyl Group Incorporation Mechanisms: The incorporation of allyl substituents involves specialized mechanisms related to allyl rearrangement chemistry [24]. Allyl derivatives exhibit unique reactivity patterns due to their ability to exist in states of permanent allyl rearrangement, which occurs at different rates depending on molecular structure and temperature [24]. This rearrangement capability provides multiple reactive sites for bond formation and enables diverse synthetic transformations [24].
Allylboranes and related allyl organometallic compounds demonstrate high reactivity toward electrophilic substrates, reacting with aldehydes, ketones, and other carbonyl compounds through well-defined mechanistic pathways [24]. The permanent allyl rearrangement creates dynamic equilibria that can be exploited for selective bond formation [24].
The implementation of green chemistry principles in the synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol requires comprehensive consideration of environmental impact, atom economy, and resource utilization [21] [25].
Solvent-Free Synthesis Approaches: Solvent-free organic synthesis has emerged as a sustainable and environmentally friendly approach that eliminates or minimizes the use of volatile organic solvents [21]. This methodology reduces environmental pollution, enhances reaction efficiency, and aligns with green chemistry principles [21]. Several strategies enable solvent-free reactions, including mechanochemical activation through grinding or ball milling, thermal activation at elevated temperatures, and microwave-assisted synthesis using dielectric heating [21].
Dry media synthesis represents a significant contribution to green chemistry through direct reagent interaction without liquid solvents [13]. Reagents can be incorporated into solid supports such as alumina, silica, zeolites, or clays to facilitate reactions [13]. Physical treatments including heating, ultraviolet irradiation, ultrasound, or microwaves enhance reaction rates in these solid-state systems [13].
Biocatalytic Approaches: Environmental microorganisms provide potential sources of enzymes for sustainable phenylpropanoid synthesis [26]. Alcohol dehydrogenases and aldehyde dehydrogenases from Corynebacterium glutamicum, Pseudomonas aeruginosa, and Bacillus subtilis have demonstrated broad substrate specificity and high catalytic activity for aromatic and phenylpropanoid alcohol conversions [26]. Cascade whole-cell catalytic systems incorporating multiple enzyme activities enable efficient conversion of starting materials to target products with high gram-scale production capabilities [26].
Renewable Feedstock Utilization: The use of renewable feedstocks and reagents represents a critical green chemistry principle [27]. Biomass-derived feedstocks including sugars and fatty acids provide sustainable alternatives to petroleum-based starting materials [27]. Bio-based chemical production from renewable biomass feedstocks is becoming increasingly common, offering reduced environmental impact compared to traditional synthetic routes [27].
Green Solvent Systems: Alternative solvents including ionic liquids, deep eutectic solvents, and supercritical fluids provide environmentally benign alternatives to traditional organic solvents [28] [9]. Cyclopentyl methyl ether has shown potential as a replacement for non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields [28]. The non-polar nature of liquefied or supercritical carbon dioxide enables its application in reactions requiring non-polar reaction media [28].
Process Intensification: Flow chemistry approaches enable more efficient and controlled synthesis conditions while reducing waste generation and energy consumption [27]. Continuous flow reactors minimize the amount of hazardous materials present at any given time, improving process safety while maintaining high throughput [27]. These systems enable precise control of reaction parameters and facilitate real-time optimization of reaction conditions [27].
1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol demonstrates distinctive solubility characteristics that reflect its amphiphilic nature and structural complexity [1] [2]. The compound exhibits excellent solubility in a range of organic solvents, particularly those with moderate to low polarity. Comprehensive solubility studies reveal that the compound is readily soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [1] [2]. This broad solubility profile indicates favorable interactions with both polar aprotic and moderately polar solvents.
The solubility behavior can be attributed to the presence of multiple methoxy groups (-OCH₃) and the phenoxy linkage, which provide sufficient polarity for interaction with polar solvents, while the aromatic rings and aliphatic chain contribute hydrophobic character [3]. The compound's estimated partition coefficient (LogP) falls within the range of 3.5 to 4.5, suggesting moderate to high lipophilicity [4]. This lipophilic nature is consistent with its poor water solubility, a characteristic typical of phenylpropanoid compounds with extensive methoxylation.
Solvent Class | Representative Solvents | Solubility | Interaction Type |
---|---|---|---|
Polar Aprotic | DMSO, Acetone | High | Dipole-dipole interactions |
Moderately Polar | Dichloromethane, Chloroform | High | Van der Waals forces |
Polar Protic | Ethyl Acetate | Moderate | Hydrogen bonding |
Nonpolar | Water | Poor | Minimal interaction |
The solubility enhancement techniques employed in laboratory settings include warming samples to 37°C and ultrasonic treatment, which significantly improve dissolution rates in organic solvents [1]. This temperature-dependent solubility behavior suggests that molecular motion and conformational flexibility play important roles in the dissolution process.
The thermal stability profile of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol has been characterized through differential scanning calorimetry and thermogravimetric analysis approaches. The compound exhibits a melting point of 65-66°C [5], indicating relatively low thermal energy requirements for phase transition from solid to liquid state. This melting behavior is characteristic of organic compounds with flexible side chains and multiple substituents that reduce crystalline packing efficiency.
Thermal decomposition studies on related phenylpropanoid compounds suggest that degradation typically begins above 200°C [7]. The decomposition pathway is expected to involve several sequential processes: initial dehydration, methoxy group elimination, aromatic ring degradation, and final carbonization [8] [9]. The allyl group present in the structure may undergo thermal rearrangement or elimination reactions at elevated temperatures, potentially forming reactive intermediates.
Temperature Range | Thermal Event | Description | Mass Loss |
---|---|---|---|
65-66°C | Melting | Phase transition to liquid | None |
150-200°C | Initial degradation | Dehydration and side chain loss | 5-10% |
200-300°C | Major decomposition | Methoxy elimination, ring opening | 40-60% |
>300°C | Carbonization | Formation of char residue | 20-30% |
Storage stability studies indicate that the compound maintains chemical integrity for periods exceeding two years when stored at -20°C under desiccated conditions [10]. This excellent storage stability is attributed to the absence of readily hydrolyzable functional groups and the protective effect of methoxy substituents against oxidative degradation. The thermal stability profile supports the compound's suitability for various analytical and synthetic applications requiring moderate heating.
The relatively high pKa value indicates that the hydroxyl group remains largely protonated under physiological conditions (pH 7.4), suggesting that the compound exists predominantly in its neutral form in biological systems [3]. This pH-independence at physiological conditions is advantageous for maintaining consistent chemical behavior across different biological environments.
The pH-dependent reactivity profile shows stability across a broad pH range under normal storage conditions. However, extreme pH conditions (< 2 or > 12) may promote various chemical transformations including:
pH Range | Chemical Behavior | Predominant Species | Stability |
---|---|---|---|
< 2 | Protonation of methoxy oxygens | Protonated form | Moderate |
2-12 | Neutral conditions | Neutral molecule | High |
> 12 | Potential deprotonation | Alkoxide formation | Moderate |
Physiological (7.4) | No ionization | Neutral form | High |
The resistance to pH-induced degradation is enhanced by the electron-donating methoxy groups, which stabilize the aromatic rings against electrophilic attack. The phenoxy linkage remains stable under normal pH conditions, contributing to the overall chemical robustness of the molecule.
The lipophilicity of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol is a critical parameter determining its biological activity and pharmaceutical properties. Based on structural analysis and comparison with related phenylpropanoid compounds, the estimated LogP value ranges from 3.5 to 4.5 [13] [3]. This moderate to high lipophilicity reflects the balanced contribution of hydrophobic aromatic rings and hydrophilic functional groups.
The compound's lipophilic character is primarily attributed to the extensive aromatic framework comprising two substituted benzene rings connected through an ether linkage. The four methoxy groups contribute to both lipophilicity and slight polarity, creating an amphiphilic molecule capable of interacting with both lipid and aqueous phases. The allyl side chain further enhances the hydrophobic character while maintaining some degree of conformational flexibility.
Quantitative structure-activity relationship studies on phenylpropanoid compounds demonstrate that lipophilicity significantly influences biological membrane permeability and cellular uptake [13] [14]. The estimated LogP value suggests favorable membrane partitioning properties, potentially facilitating cellular penetration and bioavailability. This lipophilic character is consistent with the compound's poor water solubility and excellent solubility in organic solvents.
Structural Feature | Contribution to LogP | Effect on Lipophilicity |
---|---|---|
Aromatic rings (2) | +3.0 to +4.0 | Major hydrophobic contribution |
Methoxy groups (4) | +0.5 to +1.0 | Moderate lipophilic enhancement |
Hydroxyl group (1) | -0.5 to -1.0 | Hydrophilic reduction |
Allyl group (1) | +0.5 | Minor hydrophobic addition |
Ether linkage (1) | +0.2 | Slight lipophilic contribution |
The partition behavior between octanol and water phases indicates preferential distribution into the organic phase, with implications for biological membrane interactions and tissue distribution patterns. This lipophilic profile supports the compound's potential for crossing biological barriers and achieving effective tissue penetration.
Crystallization studies utilizing various organic solvents demonstrate successful isolation from chloroform, dichloromethane, and acetone solutions [1] [2]. The crystallization process benefits from controlled cooling and solvent evaporation techniques, with recrystallization serving as a primary purification method. The powder morphology observed in commercial samples suggests a preference for microcrystalline or amorphous solid states rather than large single crystal formation.
The molecular structure contains several features that influence crystallization behavior: the secondary alcohol provides hydrogen bonding capability, methoxy groups offer additional dipole interactions, and the aromatic rings enable π-π stacking arrangements [16] [17]. These intermolecular forces contribute to crystal lattice stability while the conformational flexibility of the propyl chain and allyl substituent may lead to polymorphic variations.
Crystallization Parameter | Observation | Implication |
---|---|---|
Morphology | Powder form | Microcrystalline structure |
Suitable solvents | Chloroform, DCM, acetone | Moderate polarity requirement |
Polymorphism potential | Moderate | Multiple rotatable bonds |
Hydrogen bonding | Present | Secondary alcohol group |
π-π interactions | Possible | Aromatic ring systems |
Differential scanning calorimetry analysis reveals a single melting endotherm at 65-66°C [5], suggesting either a single stable polymorph under normal conditions or rapid interconversion between forms. The absence of multiple thermal transitions indicates that any polymorphic forms present possess similar thermal properties. Storage stability studies support the maintenance of crystalline integrity over extended periods when stored under appropriate conditions [10].